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UDP-Glucose (sodium salt hydrate) -

UDP-Glucose (sodium salt hydrate)

Catalog Number: EVT-10955533
CAS Number:
Molecular Formula: C15H24N2Na2O18P2
Molecular Weight: 628.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UDP-Glucose (sodium salt hydrate) is a crucial endogenous nucleotide sugar that plays a significant role in various biochemical processes, particularly in glycosylation reactions. It is involved in the metabolism of carbohydrates and is essential for the biosynthesis of glycogen and glycoproteins. This compound is characterized by its molecular formula C15H24N2O18P2C_{15}H_{24}N_2O_{18}P_2 and a molecular weight of approximately 610.3 g/mol. UDP-Glucose acts as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to acceptor molecules, thus participating in the modification of various biomolecules .

Source

UDP-Glucose can be derived from uridine diphosphate and glucose-1-phosphate through enzymatic reactions. It is commonly found in biological systems, where it serves as a donor substrate in glycosylation reactions. The compound can also be synthesized in laboratory settings using various methods, including enzymatic synthesis and chemical synthesis .

Classification

This compound falls under the category of nucleotide sugars and is classified as a disodium salt hydrate. It is recognized for its role in metabolic pathways involving carbohydrate metabolism and glycosylation processes .

Synthesis Analysis

Methods

UDP-Glucose can be synthesized through several methods:

  1. Enzymatic Synthesis: The most common method involves using enzymes such as UDP-glucose pyrophosphorylase, which catalyzes the reaction between uridine triphosphate and glucose-1-phosphate to produce UDP-Glucose and inorganic phosphate.
  2. Chemical Synthesis: Chemical approaches may involve multi-step synthesis starting from simpler sugar derivatives, although these methods are less frequently employed due to complexity and lower yields compared to enzymatic methods.

Technical Details

In enzymatic synthesis, conditions such as pH, temperature, and enzyme concentration are crucial for optimizing yield. For instance, UDP-glucose can be produced from uridine monophosphate by treating it with glucose-1-phosphate in the presence of specific enzymes under controlled conditions .

Molecular Structure Analysis

Structure

UDP-Glucose has a complex molecular structure characterized by multiple functional groups including phosphate groups and a sugar moiety. The structure can be represented as follows:

  • Molecular Formula: C15H24N2O18P2C_{15}H_{24}N_2O_{18}P_2
  • Structural Features: It contains two phosphate groups, which are critical for its function as a nucleotide sugar.

Data

The structural representation of UDP-Glucose includes:

  • SMILES Notation: O[C@H]1[C@H](O)[C@@H](CO)O[C@H](OP(OP(OC[C@@H]2[C@@H](O)[C@@H](O)[C@H](N3C=CC(NC3=O)=O)O2)([O-])=O)([O-])=O)[C@@H]1O.[Na+].[Na+]...
  • InChI Code: InChI=1S/C15H24N2O17P2.2Na.H2O/c18-3-5-8(20)10(22)12(24)14(32-5)... .
Chemical Reactions Analysis

Reactions

UDP-Glucose participates in several key biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor substrate for glycosyltransferases, facilitating the attachment of glucose to various acceptor molecules.
  2. Biosynthesis of Glycogen: UDP-Glucose is essential for the formation of glycogen from glucose units.

Technical Details

The efficiency of these reactions can depend on factors such as enzyme concentration, substrate availability, and reaction conditions (e.g., pH and temperature). For example, the activity of glycosyltransferases can be influenced by the concentration of UDP-Glucose present during the reaction .

Mechanism of Action

Process

UDP-Glucose functions primarily through its role as a glycosyl donor in enzymatic reactions. The mechanism typically involves:

  1. Binding: The enzyme binds UDP-Glucose.
  2. Transfer: The glucose moiety is transferred to an acceptor molecule (such as another sugar or protein), forming a glycosidic bond.
  3. Release: The product is released along with uridine monophosphate.

Data

The binding affinity and kinetics of UDP-Glucose with specific enzymes can vary; for example, it has been shown to bind to certain receptors like P2Y14 with an EC50 value of 0.35 µM .

Physical and Chemical Properties Analysis

Physical Properties

UDP-Glucose (sodium salt hydrate) appears as a crystalline solid with the following characteristics:

  • Solubility: Approximately 10 mg/ml in phosphate-buffered saline at pH 7.2.
  • Appearance: Typically presented as a white or off-white powder.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 610.3 g/mol
  • Stability: Solutions should not be stored for more than one day to prevent degradation.

These properties are essential for its handling and application in laboratory settings .

Applications

UDP-Glucose has several scientific applications:

  1. Biochemical Research: Used extensively in studies involving glycosylation processes.
  2. Drug Development: Its role in receptor activation makes it relevant in pharmacological studies targeting P2Y receptors.
  3. Metabolic Studies: Investigated for its involvement in carbohydrate metabolism and energy storage mechanisms.
Introduction: Biochemical Significance and Ubiquity of UDP-Glucose

Historical Context and Discovery of UDP-Glucose

Uridine diphosphate glucose (UDP-glucose) was first identified in 1949 by Luis F. Leloir and colleagues during investigations into carbohydrate metabolism. This discovery earned Leloir the 1970 Nobel Prize in Chemistry, as UDP-glucose represented a new class of "activated" sugar donors essential for glycosylation reactions. Unlike adenosine triphosphate-dependent phosphorylation, UDP-glucose enables energy-efficient transfer of glucose moieties via its high-energy diphosphate bond. Early research established UDP-glucose as the precursor for uridine diphosphate glucuronic acid, uridine diphosphate galactose, and other nucleotide sugars critical for polysaccharide biosynthesis. The sodium salt hydrate formulation was later developed to enhance the compound’s stability and solubility for in vitro biochemical studies, facilitating its widespread use in enzymology research [2] [7].

Central Role in Nucleotide Sugar Metabolism

UDP-glucose serves as a fundamental metabolic hub connecting glycolysis to multiple glycosylation pathways. It is synthesized from glucose-1-phosphate and uridine triphosphate by UDP-glucose pyrophosphorylase (UGP), an enzyme conserved across bacteria, plants, and mammals [6]. Global analyses of UDP-glucose pyrophosphorylase gene families reveal three evolutionary clades: UDP-N-acetylglucosamine pyrophosphorylase (UAP), UDP-glucose pyrophosphorylase (UGP), and UDP-sugar pyrophosphorylase (USP). Among these, UGP enzymes specifically catalyze UDP-glucose production and are indispensable for cellulose, callose, sucrose, and glycogen synthesis. Genetic inactivation of UGP genes in plants results in male sterility and defective endosperm development, while human UGP2 mutations cause severe metabolic disorders [6] [7].

Table 1: Metabolic Fates of UDP-Glucose

PathwayProductBiological Role
Glycogen synthesisGlycogenEnergy storage
Hyaluronan synthesisHyaluronic acidExtracellular matrix structure
GlucuronidationGlucuronide conjugatesXenobiotic detoxification
Nucleotide sugar interconversionUDP-Glucuronic acidPrecursor for glycosaminoglycans
Sucrose synthesisSucrosePlant carbohydrate transport

Scope of Research on UDP-Glucose Function and Dysregulation

Contemporary research focuses on UDP-glucose’s dual roles as a metabolic intermediate and signaling molecule. Studies investigate how UDP-glucose dysregulation contributes to pathological conditions—including cancer metastasis, fibrosis, and metabolic syndromes—through aberrant glycosylation or purinergic signaling. Advanced analytical techniques, such as mass spectrometry-based metabolomics and single-cell RNA sequencing, enable quantitative mapping of UDP-glucose flux in disease models. For example, tumor cells exhibit heightened expression of UDP-glucose 6-dehydrogenase (UGDH), diverting UDP-glucose toward UDP-glucuronate production to support metastatic progression [4] [8]. Concurrently, extracellular UDP-glucose has emerged as a potent immunomodulator activating P2Y14 receptor-mediated inflammation in epithelial cells [5].

Properties

Product Name

UDP-Glucose (sodium salt hydrate)

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate

Molecular Formula

C15H24N2Na2O18P2

Molecular Weight

628.28 g/mol

InChI

InChI=1S/C15H24N2O17P2.2Na.H2O/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;;1H2/q;2*+1;/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;;/m1.../s1

InChI Key

SRHFBUUOPANXBG-WSIJJEQHSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.O.[Na+].[Na+]

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